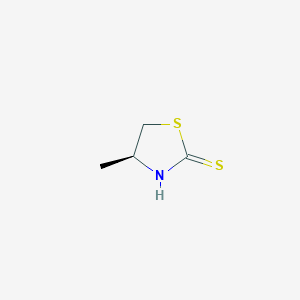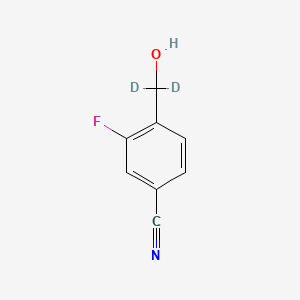![molecular formula C22H12N2O2 B8262579 (S)-2,2'-Dihydroxy-[1,1'-binaphthalene]-3,3'-dicarbonitrile](/img/structure/B8262579.png)
(S)-2,2'-Dihydroxy-[1,1'-binaphthalene]-3,3'-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2,2’-Dihydroxy-[1,1’-binaphthalene]-3,3’-dicarbonitrile is a chiral organic compound that belongs to the binaphthalene family. This compound is characterized by its two hydroxyl groups and two nitrile groups attached to the binaphthalene core. The axial chirality of this compound arises from the restricted rotation around the single bond connecting the two naphthalene rings, making it a valuable molecule in asymmetric synthesis and chiral recognition.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2’-Dihydroxy-[1,1’-binaphthalene]-3,3’-dicarbonitrile typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1,1’-binaphthalene-2,2’-diol.
Nitrile Introduction:
Chiral Resolution: The chiral resolution of the racemic mixture can be performed using chiral chromatography or by forming diastereomeric salts with chiral acids.
Industrial Production Methods
In an industrial setting, the production of (S)-2,2’-Dihydroxy-[1,1’-binaphthalene]-3,3’-dicarbonitrile may involve large-scale chiral resolution techniques and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(S)-2,2’-Dihydroxy-[1,1’-binaphthalene]-3,3’-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitrile groups can be reduced to primary amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of binaphthoquinones.
Reduction: Formation of 2,2’-diamino-[1,1’-binaphthalene]-3,3’-dicarbonitrile.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
(S)-2,2’-Dihydroxy-[1,1’-binaphthalene]-3,3’-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis and enantioselective synthesis.
Biology: Employed in the study of chiral recognition and molecular interactions.
Medicine: Investigated for its potential use in drug development and as a chiral auxiliary in pharmaceutical synthesis.
Industry: Utilized in the production of chiral materials and as a building block for advanced organic compounds.
Mechanism of Action
The mechanism of action of (S)-2,2’-Dihydroxy-[1,1’-binaphthalene]-3,3’-dicarbonitrile involves its interaction with chiral receptors and enzymes. The axial chirality of the compound allows it to fit into specific binding sites, facilitating enantioselective reactions. The hydroxyl and nitrile groups can form hydrogen bonds and other non-covalent interactions, enhancing its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
(S)-1,1’-Binaphthalene-2,2’-diol: Lacks the nitrile groups but shares the binaphthalene core and hydroxyl groups.
(S)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene: Contains phosphine groups instead of hydroxyl and nitrile groups.
(S)-2,2’-Diamino-1,1’-binaphthalene: Contains amino groups instead of hydroxyl and nitrile groups.
Uniqueness
(S)-2,2’-Dihydroxy-[1,1’-binaphthalene]-3,3’-dicarbonitrile is unique due to the presence of both hydroxyl and nitrile groups, which provide a versatile platform for various chemical modifications and applications. Its axial chirality and ability to participate in multiple types of reactions make it a valuable compound in asymmetric synthesis and chiral recognition.
Properties
IUPAC Name |
4-(3-cyano-2-hydroxynaphthalen-1-yl)-3-hydroxynaphthalene-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12N2O2/c23-11-15-9-13-5-1-3-7-17(13)19(21(15)25)20-18-8-4-2-6-14(18)10-16(12-24)22(20)26/h1-10,25-26H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWGHCNOQWAVAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)C#N)O)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![9,12-Octadecadienoic acid (9Z,12Z)-, 1,1'-[2-[(1-oxohexadecyl)oxy]-1,3-propanediyl] ester](/img/structure/B8262507.png)
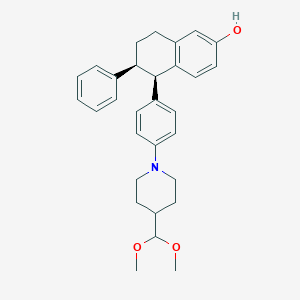

![(S)-(2-Amino-5-methoxy-4-((triisopropylsilyl)oxy)phenyl)(6-(((tert-butyldimethylsilyl)oxy)methyl)-5-azaspiro[2.4]heptan-5-yl)methanone](/img/structure/B8262528.png)
![(S)-8-(Benzyloxy)-7-methoxy-10-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-2,5,11(3H,10H,11aH)-trione](/img/structure/B8262531.png)
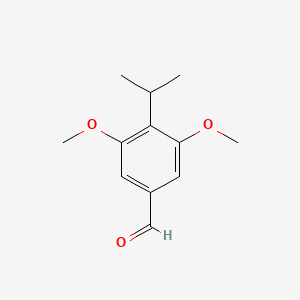
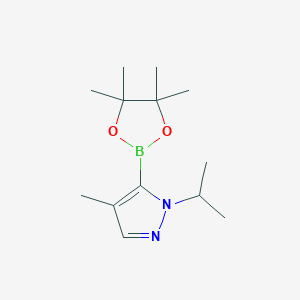
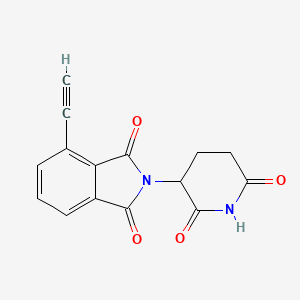

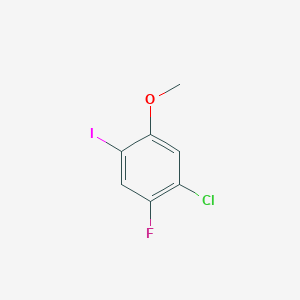
![2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-6-(1,1-dimethylethyl)phenol](/img/structure/B8262571.png)
![(1S)-2'-[[Bis(1-methylethyl)amino]carbonyl][1,1'-binaphthalene]-2-carboxylic acid](/img/structure/B8262584.png)
